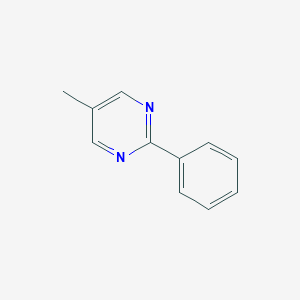

5-Methyl-2-phenylpyrimidine

Descripción

5-Methyl-2-phenylpyrimidine is a pyrimidine derivative featuring a methyl group at position 5 and a phenyl substituent at position 2 of the heterocyclic ring. Pyrimidines are aromatic nitrogen-containing heterocycles with broad applications in medicinal chemistry, agrochemicals, and materials science.

Propiedades

Número CAS |

77232-48-5 |

|---|---|

Fórmula molecular |

C11H10N2 |

Peso molecular |

170.21g/mol |

Nombre IUPAC |

5-methyl-2-phenylpyrimidine |

InChI |

InChI=1S/C11H10N2/c1-9-7-12-11(13-8-9)10-5-3-2-4-6-10/h2-8H,1H3 |

Clave InChI |

SOLSXWAKUGOABS-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(N=C1)C2=CC=CC=C2 |

SMILES canónico |

CC1=CN=C(N=C1)C2=CC=CC=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 5-Methyl-2-phenylpyrimidine with pyrimidine derivatives bearing variations in substituent type, position, and electronic properties. Key differences in physical-chemical properties, synthetic routes, and applications are highlighted.

Substituent Variations in Fluorinated Pyrimidines

5-Fluoropyrimidine-2-carbonitrile (CAS 1416372-67-2):

- Structure : Fluorine at position 5, nitrile at position 2.

- Properties : The electron-withdrawing fluorine and nitrile groups reduce electron density on the pyrimidine ring, enhancing electrophilic reactivity.

- Applications : Fluorinated pyrimidines are widely used as intermediates in anticancer and antiviral agents due to improved metabolic stability .

5-Fluoro-2-methylpyrimidin-4-amine (CAS 675-21-8):

- Structure : Fluorine at position 5, methyl at position 2, and amine at position 3.

- Properties : The amine group enables hydrogen bonding, increasing solubility in polar solvents compared to 5-Methyl-2-phenylpyrimidine.

- Synthesis : Likely involves halogenation and nucleophilic substitution, as seen in palladium-catalyzed cross-coupling reactions for related compounds .

Hydroxyphenyl and Methoxy Derivatives

- 5-(2-Hydroxyphenyl)-2-hydroxypyrimidine (CAS 1820638-81-0): Structure: Hydroxyl groups on both the pyrimidine (position 2) and phenyl ring. This contrasts with the lipophilic methyl and phenyl groups in 5-Methyl-2-phenylpyrimidine. Applications: Hydroxyphenyl derivatives are explored as kinase inhibitors or fluorescent probes .

- 5-(4-Methoxyphenyl)pyrimidin-2-amine (CAS N/A): Structure: Methoxy group on the para position of the phenyl ring and amine at position 2. Synthesis: Likely employs Buchwald-Hartwig amination or Suzuki-Miyaura coupling, as demonstrated for arylpyrimidines in and .

Halogenated and Sulfonyl Derivatives

2-Chloro-5-(phenylmethoxy)-pyrimidine (CAS 138274-14-3):

- Structure : Chlorine at position 2 and benzyloxy group at position 4.

- Properties : The chloro substituent increases electrophilicity, making the compound reactive in nucleophilic aromatic substitution. The benzyloxy group adds steric bulk, reducing ring planarity compared to 5-Methyl-2-phenylpyrimidine .

5-(Methylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine (CAS 1708269-59-3):

- Structure : Methylsulfonyl at position 5 and m-tolyl at position 4.

- Properties : The sulfonyl group is strongly electron-withdrawing, polarizing the ring and enhancing interactions with charged biological targets. This contrasts with the electron-donating methyl group in the target compound.

- Applications : Sulfonyl-containing pyrimidines are common in kinase inhibitors and anti-inflammatory agents .

Structural and Functional Comparison Table

| Compound Name | Substituents (Positions) | Key Properties | Applications | References |

|---|---|---|---|---|

| 5-Methyl-2-phenylpyrimidine | Methyl (5), Phenyl (2) | Lipophilic, moderate reactivity | Hypothesized drug intermediates | [1, 5] |

| 5-Fluoropyrimidine-2-carbonitrile | Fluoro (5), Nitrile (2) | High electrophilicity, metabolic stability | Antiviral/anticancer agents | [4] |

| 5-(2-Hydroxyphenyl)-2-hydroxypyrimidine | Hydroxyl (2, phenyl) | Hydrophilic, tautomerism | Kinase inhibitors | [6] |

| 5-(4-Methoxyphenyl)pyrimidin-2-amine | Methoxy (phenyl), Amine (2) | Enhanced solubility, H-bond donor | Bioactive scaffolds | [7] |

| 5-(Methylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine | Methylsulfonyl (5), m-Tolyl (4) | Polar, target-specific interactions | Kinase inhibitors | [5] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.